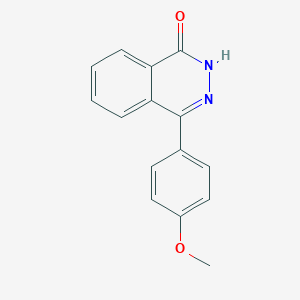

4-(4-Methoxyphenyl)phthalazin-1(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLLTTFNKPGBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57353-93-2 | |

| Record name | 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Phthalazinone Derivatives in Biological Contexts

Exploration of Substituent Effects on Biological Activity

The biological profile of phthalazinone derivatives is highly sensitive to the nature and position of various substituents on the core structure. Researchers have extensively explored these effects to optimize therapeutic efficacy.

A primary focus has been the C4 position of the phthalazinone ring. Studies have shown that introducing amino or polyamino substituents at this position can yield compounds with significant anticancer properties. nih.gov For instance, a series of 4-amino substituted phthalazinones demonstrated potent cytotoxic effects against human colon (HT-29) and prostate (PC-3) cancer cell lines. nih.gov The specific nature of the amine substituent was found to be critical to the level of activity observed. nih.gov

| Compound | Substituent at C4 | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) |

|---|---|---|---|

| 5f | N'-(2-aminoethyl)-N'-methylethane-1,2-diamine | 27.41 | 27.27 |

| 5d | N'-(2-(dimethylamino)ethyl)-N'-methylethane-1,2-diamine | 29.79 | 20.12 |

| 5g | N,N-bis(2-(diethylamino)ethyl)amine | 31.45 | 22.40 |

Similarly, modifications to substituents on appended groups also play a crucial role. In a series of phthalazinone-dithiocarbamate hybrids, the substituents on an S-benzyl moiety at the N2 position significantly influenced antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov The replacement of a bromine atom with other halogens like fluorine or chlorine, or its complete removal, led to a decrease in activity. nih.gov This suggests that both the size and electronegativity of the substituent are important factors for biological action. nih.gov

| Compound | Para-Substituent (X) on Benzyl Ring | Antiproliferative Activity (IC₅₀ in µM) |

|---|---|---|

| 6e | -Br | 15.2 |

| 6d | -Cl | 23.5 |

| 6f | -NO₂ | 28.4 |

| 6b | -CH₃ | 32.7 |

The N2 position of the phthalazinone ring is another critical site for modification. Attaching different functional groups at this position, such as chloromethyl or mercaptomethyl groups, has been explored to generate derivatives with varied biological activities, including antimicrobial effects. nih.gov Furthermore, introducing polar groups as 2-substituents has been found to reduce bronchodilatory activity in certain series, while placing heteroaromatic nuclei at the 4-position was shown to be essential for thromboxane (B8750289) A2 synthetase inhibition. osf.io

Positional Isomerism and Pharmacological Profiles

The spatial arrangement of substituents, or positional isomerism, can dramatically alter the pharmacological profile of a drug candidate. Even a minor shift in a functional group's position on an aromatic ring can affect how the molecule binds to its biological target, thereby influencing its efficacy.

A clear example of this principle was observed in the development of nonsteroidal androgen receptor (AR) antagonists based on a 4-benzyl-1-(2H)-phthalazinone skeleton. osf.io Within this series, compounds featuring two ortho-substituents on the appended phenyl ring demonstrated potent inhibition of SC-3 cell proliferation and high binding affinity for the androgen receptor. osf.io This highlights that the ortho positioning was more favorable for this specific biological activity compared to other arrangements. The strategic placement of substituents is therefore a key consideration in modulating the pharmacological effects of phthalazinone derivatives.

Molecular Scaffolding and Hybrid Systems in SAR Elucidation

Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug design. nih.govmdpi.com This approach has been successfully applied to the phthalazinone scaffold to create hybrid compounds with enhanced or novel biological activities. nih.govmdpi.com

One notable example involves the creation of phthalazinone-dithiocarbamate hybrids designed as potential anticancer agents. nih.gov In this work, researchers synthesized two series of hybrids, placing the dithiocarbamate moiety at either the N2 or C4 position of the phthalazinone core. The subsequent biological evaluation revealed that the location of this scaffold significantly impacted the compounds' activity and selectivity. Hybrids with the dithiocarbamate at the N2 position generally showed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines, whereas those with the scaffold at C4 were more selective for the NCI-H460 (lung) cancer cell line. nih.gov

| Compound | Scaffold Position | A-2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) |

|---|---|---|---|---|

| 6e | N2 | 8.23 | 10.3 | 15.2 |

| 6g | N2 | >50 | >50 | 7.64 |

| 8e | N2 (C4-methyl analog) | 8.78 | 11.3 | 11.5 |

| 9a | C4 | >50 | 9.46 | >50 |

| 9d | C4 | 11.3 | 7.55 | 15.6 |

Another successful application of this strategy is the synthesis of pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org These molecules, created through an efficient one-pot, three-component reaction, were evaluated for cytotoxicity against lung and cervical cancer cell lines and displayed IC₅₀ values in the micromolar range. frontiersin.org The combination of the phthalazinone and pyrazole (B372694) moieties, both known to exhibit anticancer activity, resulted in a new class of potential therapeutic agents. frontiersin.org These examples underscore the value of molecular hybridization in expanding the chemical space and uncovering novel SAR insights for phthalazinone derivatives.

Rational Design Based on SAR Insights

The knowledge gained from SAR studies provides the foundation for the rational design of new molecules with improved properties. By understanding which structural features are critical for activity, scientists can purposefully design and synthesize next-generation compounds that are more potent, selective, or possess better pharmacokinetic profiles. mdpi.comnih.gov

An illustration of this approach is the design of novel fluorescent probes for biological imaging. nih.gov The design strategy began with the phthalazinone scaffold, chosen for its large conjugated system, which acts as an electron acceptor. This core was then coupled with various electron-donating aromatic groups, such as N,N-diethylaminophenyl, to create a push-pull system that enhances fluorescence. nih.gov This targeted design, guided by electronic principles, resulted in the successful synthesis of 22 phthalazinone derivatives with valuable photophysical properties for cell imaging. nih.gov

Rational design has also been pivotal in developing specific enzyme inhibitors. For instance, SAR insights have guided the creation of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in cancer therapy. researchgate.net In one study, a series of novel phthalazinone derivatives were synthesized and evaluated for PARP-1 inhibition. This led to the identification of compound 11c, which exhibited an IC₅₀ value of 97 nM, making it more potent than the established PARP inhibitor, Olaparib (IC₅₀ = 139 nM). researchgate.net

Similarly, phthalazinone derivatives have been rationally designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. nih.gov In this research, molecular docking studies were used to predict how newly designed compounds would bind to the receptor's active site. This computational screening, combined with chemical synthesis, led to the identification of compounds 7c and 8b, which showed promising cytotoxicity against HCT-116 colon cancer cells with IC₅₀ values of 1.36 µM and 2.34 µM, respectively. nih.gov These examples demonstrate how SAR data, often coupled with computational methods, enables the targeted design of phthalazinone-based molecules for specific biological applications.

Biological and Pharmacological Research Applications of Phthalazinone Derivatives

Enzyme Inhibition Research

The inhibition of specific enzymes is a primary strategy in the development of new therapeutic agents. The phthalazinone core structure has served as a scaffold for the design of various enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms within cells. nih.govyoutube.com Inhibiting these enzymes, particularly PARP-1 and PARP-2, is a validated strategy in oncology, especially for cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. nih.govnih.gov Several potent PARP inhibitors based on the phthalazinone structure have been developed. nih.govprolynxinc.com For instance, Talazoparib, an approved anticancer agent, features a complex phthalazinone-based core and is a potent inhibitor of both PARP-1 and PARP-2. nih.govscispace.com Research in this area focuses on designing derivatives that exhibit high potency and continuous inhibition. prolynxinc.com

However, specific studies detailing the evaluation of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one as a PARP inhibitor, including inhibitory concentrations (IC₅₀) or other quantitative measures, are not present in the available literature.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDE isoenzymes, such as PDE4, have been developed as anti-inflammatory drugs. nih.govnih.gov The phthalazine (B143731) and phthalazinone frameworks have been utilized to create PDE inhibitors. nih.gov For example, research has been conducted on 6-methoxy-1,4-disubstituted phthalazine derivatives as inhibitors of PDE4, highlighting the importance of the substitution pattern on biological activity. nih.gov

Despite the investigation of other phthalazinone derivatives, there is no specific data available from scientific searches regarding the activity of this compound as a phosphodiesterase inhibitor.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic drugs. The phthalazinone scaffold has been explored for the development of inhibitors against various kinases, such as Aurora kinases, which are involved in cell division. dntb.gov.ualookchem.comresearchgate.net Studies have shown that certain 4-substituted phthalazinone derivatives can exhibit selective inhibitory activity against Aurora B kinase. dntb.gov.ualookchem.comresearchgate.net Other research has explored phthalazine derivatives as inhibitors of the TGFβ pathway, which is involved in cell growth and differentiation. nih.gov

While the phthalazinone core is a recognized pharmacophore for kinase inhibitors, research specifically evaluating the kinase inhibitory potential of this compound has not been identified in the conducted searches.

Alpha-Amylase and Glucose Uptake Assays

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. nih.govresearchgate.net Inhibiting this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Similarly, modulating glucose uptake, for instance via glucose transporters (GLUTs), is another area of metabolic research. mdpi.comnih.gov Research into α-amylase inhibitors often involves screening natural products or synthetic compounds. nih.govresearchgate.net

There is no available research data to suggest that this compound has been investigated for its effects on alpha-amylase or in glucose uptake assays.

Antimicrobial Research Investigations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action.

Antibacterial Activity Studies

Various chemical scaffolds are continuously being evaluated for their potential to inhibit the growth of pathogenic bacteria. While some compounds containing a methoxyphenyl group have been assessed for antibacterial properties, these belong to different chemical classes, such as chalcones or hydrazones. nih.govresearchgate.net

A comprehensive search of scientific databases did not yield any studies focused on the antibacterial activity of this compound. Therefore, no data on its efficacy against bacterial strains, such as minimum inhibitory concentration (MIC) values, is available.

Antifungal Activity Studies

Research into the antifungal properties of phthalazinone derivatives has shown that the substitution pattern on the heterocyclic ring system is crucial for activity. A systematic study of twenty-five polysubstituted phthalazinone derivatives tested against a panel of clinically important fungi provides significant insight into the structure-activity relationships (SAR) of this class of compounds.

Within this research, phthalazinone derivatives lacking a substituent at the N-2 position were found to be inactive, with Minimum Inhibitory Concentration (MIC) values greater than 250 μg/mL. mdpi.com Since this compound is unsubstituted at the N-2 position, it falls into this inactive category. In contrast, the introduction of a methyl group at the N-2 position was identified as a favorable feature for antifungal activity. mdpi.com

The most significant activity was observed in a derivative featuring substitutions at both the C-4 and N-2 positions. Specifically, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5 in the study) demonstrated remarkable antifungal activity against dermatophytes and was the only compound in the series to show activity against Cryptococcus neoformans, with a MIC value of 12.5 µg/mL. mdpi.comnih.gov This highlights that while the basic phthalazinone scaffold is a starting point, specific modifications are necessary to elicit a potent antifungal response.

Table 1: Antifungal Activity of Selected Phthalazinone Derivatives

| Compound Name | N-2 Substituent | C-4 Substituent | Antifungal Activity (MIC in μg/mL) |

|---|---|---|---|

| This compound | -H | 4-Methoxyphenyl (B3050149) | Inactive (>250) (inferred) |

| 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | -H | 4-Chlorobenzyl | Inactive (>250) mdpi.com |

| 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one | -CH₃ | 4-Chlorobenzyl | Active (MIC = 12.5 against C. neoformans) mdpi.com |

This interactive table summarizes the structure-activity relationship findings for antifungal properties.

Antiviral Research: Rabies Virus Inhibition

Recent groundbreaking research has identified phthalazinone derivatives as potent inhibitors of the Rabies Virus (RABV). In a 2024 study, a high-throughput screening of a 30,000-compound library led to the discovery of this class of molecules as effective antiviral agents against RABV and, more broadly, other lyssaviruses.

The mechanism of action for these phthalazinone derivatives is novel; they have been shown to act directly on the viral replication complex, a crucial component for viral propagation. This targeted action leads to a strong inhibition of lyssavirus infection in vitro. Furthermore, in in vivo mouse models, these compounds demonstrated a noticeable delay in the onset of clinical signs of rabies. While the studies confirm the phthalazinone core is responsible for this activity, the specific efficacy of this compound was not individually detailed in the published results. The research establishes the entire class of phthalazinone derivatives as a promising scaffold for the development of urgently needed anti-rabies therapies.

Antitumor and Cytotoxic Research

The phthalazinone scaffold is a prominent feature in many compounds investigated for their anticancer properties. Derivatives have been explored for activity against a range of human cancer cell lines, including lung (A549), colon (HT-29), breast (MCF-7), and liver (HepG2). The mechanism of their antitumor action is often linked to the inhibition of critical cellular targets such as poly (ADP-ribose) polymerase (PARP), Aurora kinases, and vascular endothelial growth factor receptor 2 (VEGFR-2).

The cytotoxic potential is highly dependent on the nature of the substituents on the phthalazinone ring. For instance, in a study focused on novel acrylamide-PABA analogs, the introduction of a 4-methoxyphenyl group to the core structure resulted in a compound with an IC₅₀ value of 64.61 μM against the MCF-7 breast cancer cell line, which was considered a notable decrease in cytotoxic efficacy compared to other analogs in the series. This suggests that for this particular structural class, the 4-methoxyphenyl substitution may not be optimal for potent cytotoxicity.

Conversely, other phthalazinone derivatives have shown significant promise. Two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were identified as potent anti-lung adenocarcinoma agents with inhibitory activity against PARP-1. This variability underscores the importance of continued research into the structure-activity relationships of this versatile scaffold.

Table 2: Cytotoxic Activity of Selected Phthalazinone Derivatives

| Derivative Class | Cancer Cell Line | Activity/Target |

|---|---|---|

| Acrylamide-PABA analog with 4-methoxyphenyl group | MCF-7 (Breast) | IC₅₀ = 64.61 μM |

| 4-Phenylphthalazin-1-ones | Lung Adenocarcinoma | PARP-1 Inhibition |

| 4-Benzylphthalazin-1-ones | Lung Adenocarcinoma | PARP-1 Inhibition |

This interactive table presents examples of cytotoxic research on different phthalazinone derivatives.

Investigation of Other Pharmacological Activities

Anti-inflammatory Research

The phthalazinone nucleus is recognized as a scaffold with potential anti-inflammatory properties. Research has shown that certain derivatives can modulate inflammatory pathways. For example, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed significant anti-inflammatory activities, which were further assessed for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2). In other studies, 2-substituted phthalazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE-4), an enzyme involved in controlling the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Despite these findings for the broader class of phthalazinones, specific studies detailing the in vitro or in vivo anti-inflammatory activity of this compound are not prevalent in the current scientific literature.

Antidiabetic Research

Several reviews of heterocyclic compounds mention antidiabetic activity as one of the many pharmacological potentials of the phthalazinone scaffold. The inhibition of enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, and various heterocyclic compounds are explored for this purpose. However, specific research focusing on the antidiabetic effects of this compound, including its potential to inhibit carbohydrate-hydrolyzing enzymes, has not been identified in the reviewed literature.

Adrenoceptor Antagonism Research

The interaction of phthalazinone derivatives with adrenoceptors is a significant area of pharmacological research. A study focusing on derivatives of 4-(4-methyl-phenyl)phthalazin-1(2H)-one , a close structural analog to the subject of this article, provides valuable insights. In this research, a series of new arylpiperazine derivatives were designed, synthesized, and biologically tested. These compounds featured the phenylphthalazin-1(2H)-one fragment connected via an alkyl chain to an arylpiperazine moiety.

The pharmacological evaluation of these compounds included determining their affinity and selectivity for α₁-adrenoceptors, α₂-adrenoceptors, and the 5-HT₁ₐ serotoninergic receptor. The results indicated that these derivatives could bind with high affinity to α₁-adrenoceptors, establishing the phenylphthalazinone core as a key element for this interaction. While this study was conducted on the 4-methyl-phenyl analog, the findings suggest a strong potential for this compound derivatives to exhibit similar adrenoceptor antagonist activity.

Table 3: Adrenoceptor Affinity of 4-(4-methyl-phenyl)phthalazin-1(2H)-one Derivatives

| Compound Structure | Receptor Affinity |

|---|

This interactive table highlights the adrenoceptor antagonism research on closely related analogs.

Computational and Theoretical Investigations in Phthalazinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a phthalazinone derivative, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies exclusively for 4-(4-Methoxyphenyl)phthalazin-1(2H)-one are not extensively detailed in publicly available literature, research on closely related phthalazine (B143731) derivatives provides a strong indication of their potential binding modes. For instance, studies on other 4-substituted phthalazine compounds have revealed key interactions with various therapeutic targets. These interactions often involve hydrogen bonding with the phthalazinone core and hydrophobic interactions with the aryl substituent.

In a study on phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, molecular docking simulations revealed crucial binding interactions. nih.gov Although this study did not specifically use this compound, the general binding pattern for phthalazine scaffolds highlights the importance of the phthalazinone ring in forming hydrogen bonds with the hinge region of the kinase domain. The 4-substituted phenyl ring typically occupies a hydrophobic pocket, and the nature of the substituent on this ring can significantly influence binding affinity. For example, derivatives with hydrogen bond donors or acceptors on the phenyl ring can form additional interactions with the protein, enhancing inhibitory activity.

A hypothetical docking study of this compound into the ATP-binding site of VEGFR-2 would likely show the phthalazinone nitrogen atoms acting as hydrogen bond acceptors with backbone residues in the hinge region. The methoxy (B1213986) group on the phenyl ring could potentially form a hydrogen bond with a suitable donor residue in the binding pocket, or it could contribute to hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Interactions of this compound with VEGFR-2

| Interacting Residue (VEGFR-2) | Interaction Type | Ligand Moiety Involved |

| Cys919 | Hydrogen Bond | Phthalazinone NH |

| Asp1046 | Hydrogen Bond | Phthalazinone C=O |

| Val848 | Hydrophobic Interaction | Phenyl Ring |

| Leu1035 | Hydrophobic Interaction | Methoxyphenyl Ring |

In Silico Modeling for Structural and Mechanistic Insights

In silico modeling encompasses a range of computational methods used to investigate the structural and electronic properties of molecules, as well as their reactivity and reaction mechanisms. These studies are crucial for understanding the fundamental chemistry of compounds like this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. Such calculations would reveal the planarity of the phthalazinone ring system and the dihedral angle of the 4-methoxyphenyl (B3050149) substituent relative to the core. This conformational preference is critical for its interaction with biological targets.

Furthermore, these models can elucidate the reactivity of the molecule. For example, the tautomeric equilibrium between the lactam and lactim forms of the phthalazinone ring can be investigated computationally. The lactam form is generally found to be more stable. amanote.com

Table 2: Calculated Properties of a Phthalazinone Derivative

| Property | Value | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

(Note: The data in this table is representative of a typical phthalazinone derivative and not specifically for this compound, as specific computational studies were not available in the searched literature.)

Chemoinformatic Design and Virtual Screening Approaches

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. In drug discovery, it is used for designing novel molecules and for virtual screening of compound libraries to identify potential drug candidates.

Starting with a lead compound like this compound, chemoinformatic approaches can be used to design a library of derivatives with potentially improved properties. This can involve modifying the substituents on the phenyl ring or the phthalazinone core. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic properties and, consequently, the biological activity of the compound.

Virtual screening campaigns often utilize the 3D structure of a target protein to dock large libraries of compounds, scoring them based on their predicted binding affinity. Phthalazinone-based libraries have been screened against various targets, leading to the discovery of potent inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases.

Prediction of Biological Activity and ADME Parameters

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. In silico methods are now routinely used to predict these parameters early in the discovery process, helping to prioritize compounds with favorable drug-like properties.

For this compound, various online tools and software can predict its ADME profile. These predictions are based on its chemical structure and rely on models built from large datasets of experimental data. For instance, Lipinski's Rule of Five is a commonly used filter to assess the druglikeness of a compound. A compound is considered to have good oral bioavailability if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A calculated logP (octanol-water partition coefficient) not greater than 5.

Based on the structure of this compound (C15H12N2O2, Molecular Weight: 252.27 g/mol ), it generally adheres to Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability. sigmaaldrich.com

Table 3: Predicted ADME Properties for a Representative Phthalazinone Compound

| ADME Parameter | Predicted Value | Implication |

| Gastrointestinal Absorption | High | Good oral absorption |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low | Low risk of cardiotoxicity |

(Note: This table presents typical predicted ADME parameters for a phthalazinone derivative and is for illustrative purposes, as specific data for this compound was not found in the searched literature.)

Future Directions and Research Gaps in 4 4 Methoxyphenyl Phthalazin 1 2h One Research

Development of Novel Synthetic Pathways

While classical methods for the synthesis of phthalazinone derivatives are well-established, the future of synthesizing 4-(4-Methoxyphenyl)phthalazin-1(2H)-one lies in the development of more efficient, cost-effective, and environmentally benign strategies. A significant research gap exists in the application of modern synthetic techniques to this specific molecule.

Future research should focus on the following areas:

Eco-Friendly and Green Synthesis: There is a growing need to develop synthetic protocols that minimize the use of hazardous reagents and solvents. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free grinding techniques have shown promise in the synthesis of other heterocyclic compounds and could be adapted for the production of this compound. impactfactor.org These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint.

Catalyst-Driven Multi-Component Reactions: One-pot, multi-component reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps without the need for intermediate purification. The development of novel MCRs using inexpensive and non-toxic catalysts, such as zinc acetate (B1210297), could provide a highly efficient route to this compound and its derivatives. researchgate.net

C-H Activation Strategies: Recent advances in transition-metal-catalyzed C-H activation offer a powerful tool for the construction of complex molecular architectures. A copper-mediated C–H(sp2)/C–H(sp) coupling reaction has been successfully employed to construct the phthalazin-1(2H)-one scaffold. beilstein-journals.org The application of such innovative strategies could provide novel and more direct synthetic routes to this compound, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction conditions (temperature, time, power) for the synthesis of this compound. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid access to a library of derivatives. | Design of a four-component reaction involving phthalic anhydride, hydrazine (B178648), a 4-methoxybenzaldehyde derivative, and a suitable fourth component. researchgate.net |

| C-H Activation | Increased synthetic efficiency, novel bond formations, reduced reliance on pre-functionalized substrates. | Exploration of copper or palladium catalysis for the direct coupling of a substituted benzamide with an appropriate alkyne to form the phthalazinone core. beilstein-journals.org |

Advanced SAR Elucidation through Combinatorial Chemistry

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. While preliminary SAR studies have been conducted on the broader class of phthalazinones, a detailed and systematic investigation of this specific compound is lacking. nih.govnih.govnih.gov

Combinatorial chemistry, coupled with high-throughput screening, presents a powerful approach to bridge this gap. By systematically modifying different parts of the this compound scaffold, a large library of analogs can be generated and screened for enhanced biological activity.

Key areas for future SAR studies include:

Modification of the Methoxyphenyl Ring: The electronic and steric properties of the methoxy (B1213986) group can be altered by replacing it with other substituents (e.g., halogens, alkyl groups, nitro groups) to probe their effect on activity.

Substitution on the Phthalazinone Core: The aromatic ring of the phthalazinone nucleus can be substituted with various functional groups to investigate their influence on the compound's interaction with its biological target.

Alterations at the N2 Position: The nitrogen at the 2-position of the phthalazinone ring is a key site for derivatization, allowing for the introduction of diverse side chains that can modulate the compound's physicochemical properties and biological activity.

| Scaffold Position | R1 (Methoxyphenyl Ring) | R2 (Phthalazinone Core) | R3 (N2 Position) |

|---|---|---|---|

| Variation 1 | -OCH3 (parent) | -H (parent) | -H (parent) |

| Variation 2 | -Cl, -F, -Br | -Cl, -NO2 | -CH3, -C2H5 |

| Variation 3 | -CH3, -CF3 | -OCH3, -NH2 | -CH2COOH, -(CH2)2OH |

| Variation 4 | -OH, -NH2 | -F | -Benzyl, -Piperidine |

Mechanistic Investigations of Biological Activities

While various phthalazinone derivatives have been shown to exhibit a range of biological activities, the precise molecular mechanism of action for this compound remains largely uncharacterized. nih.govmdpi.com Elucidating the specific cellular targets and signaling pathways modulated by this compound is a critical research gap that needs to be addressed to guide its further development.

Future mechanistic studies should employ a multi-pronged approach:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be used to identify the primary protein targets of this compound.

Pathway Analysis: Once a target is identified, downstream signaling pathways affected by the compound's binding can be investigated using techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

In Silico Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound with its putative target, helping to rationalize the observed SAR and guide the design of more potent analogs. Phthalazine (B143731) derivatives are known to act as inhibitors of enzymes such as VEGFR-2, PARP, and Aurora kinase, and these could be potential starting points for mechanistic investigations. mdpi.comekb.eg

Exploration of New Therapeutic Areas

The phthalazinone scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org However, the full therapeutic potential of this compound may extend beyond its currently investigated applications. A significant opportunity lies in screening this compound against a broader range of diseases.

Future research should focus on exploring the efficacy of this compound in the following therapeutic areas:

Neurodegenerative Diseases: Given the role of inflammation and kinase dysregulation in neurodegenerative disorders, it would be worthwhile to investigate the neuroprotective effects of this compound in relevant cellular and animal models.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Screening this compound against a panel of clinically relevant bacteria and fungi could reveal new therapeutic applications. semanticscholar.org

Cardiovascular Diseases: Certain phthalazinone derivatives have shown potential as cardiovascular agents. semanticscholar.org Investigating the effects of this compound on targets relevant to cardiovascular disease, such as phosphodiesterases, could open up new avenues for research.

| Therapeutic Area | Rationale for Exploration | Suggested Initial Steps |

|---|---|---|

| Neurodegenerative Diseases | Known anti-inflammatory and kinase inhibitory activities of the phthalazinone scaffold. | Screening in cellular models of Alzheimer's and Parkinson's disease. |

| Infectious Diseases | Broad biological activity of heterocyclic compounds. | Antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi. |

| Cardiovascular Diseases | Some phthalazinone derivatives have shown effects on cardiovascular targets. | In vitro assays for inhibition of relevant enzymes like phosphodiesterases. |

| Antiviral Applications | The need for new antiviral agents and the diverse bioactivities of N-heterocycles. | Screening against a panel of viruses, such as influenza and coronaviruses. |

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)phthalazin-1(2H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A key method involves reacting 4-(4-methoxyphenyl)phthalazinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours), followed by quenching in ice-water to yield chlorinated intermediates . Optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time to maximize yield and purity. Post-reaction purification via cold-water washing and ethanol recrystallization is critical .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural confirmation relies on spectral and analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated in studies of analogous phthalazinones . Elemental analysis (C, H, N) is also used to confirm purity .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

The phthalazinone core and methoxyphenyl group are key reactivity sites:

- The carbonyl group at position 1 undergoes nucleophilic substitution (e.g., with hydrazine or amino acids) .

- The methoxy group on the phenyl ring directs electrophilic aromatic substitution, enabling regioselective modifications.

- Chlorination at position 1 enhances electrophilicity for subsequent coupling reactions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) affect the regioselectivity of nucleophilic substitutions on this compound?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the phthalazinone carbonyl.

- Temperature : Higher temperatures (reflux) accelerate reactions but may promote side products, as seen in hydrazine hydrate reactions yielding triazolophthalazine derivatives .

- Catalysts : Acidic or basic conditions modulate nucleophile activation. For example, sodium ethoxide deprotonates amino acids, enhancing their nucleophilicity in forming pyrazolophthalazine derivatives .

Q. What analytical strategies are recommended for resolving contradictory data in reaction yields or product identities?

Contradictions often arise from impurities or uncharacterized byproducts. Strategies include:

- HPLC-MS to separate and identify minor components.

- Kinetic studies to track intermediate formation (e.g., using in-situ IR spectroscopy).

- Comparative spectral databases (e.g., PubChem) to cross-validate product structures .

- Replicating reactions under strictly controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .

Q. How can computational chemistry aid in predicting the bioactivity of this compound derivatives?

- Docking simulations (e.g., AutoDock) model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.

- DFT calculations predict electron distribution and reactive sites for rational drug design, as applied to structurally similar triazolophthalazines .

Q. What methodologies are effective for studying the photophysical properties of this compound?

- Fluorimetry to assess emission spectra and quantum yields in varying solvents.

- UV-Vis spectroscopy to identify π→π* transitions in the phthalazinone core.

- Time-resolved spectroscopy to measure excited-state lifetimes, as demonstrated in fluorimetric studies of analogous 2-phenylphthalazinones .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in multi-step syntheses involving this compound?

- Stepwise optimization : Isolate and characterize intermediates (e.g., 1-chlorophthalazine) to identify yield-limiting steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in oxadiazole or triazole formations .

- Microwave-assisted synthesis reduces reaction times and improves homogeneity .

Q. What strategies are recommended for analyzing complex reaction mixtures with overlapping spectral signals?

- 2D NMR techniques (e.g., HSQC, COSY) to resolve coupled protons and carbons.

- Chromatographic hyphenation (e.g., LC-NMR) for real-time structural elucidation.

- Isotopic labeling (e.g., ¹⁵N-amino acids) to track specific substituents in derivatives .

Q. How can substituent effects on biological activity be systematically evaluated?

- Parallel synthesis of derivatives with varied substituents (e.g., halogens, alkyl groups).

- Enzyme inhibition assays (e.g., kinase profiling) to quantify IC₅₀ values.

- Cell-based assays (e.g., cytotoxicity in cancer lines) to correlate structural motifs with potency, guided by studies on oxadiazole-phthalazinone hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.